Cas no 921884-69-7 (2-{2-(pyrrolidin-1-yl)quinolin-8-yloxy}-N-4-(trifluoromethyl)phenylacetamide)

2-{2-(pyrrolidin-1-yl)quinolin-8-yloxy}-N-4-(trifluoromethyl)phenylacetamide is a synthetic organic compound featuring a quinoline core substituted with a pyrrolidinyl group and an acetamide linker terminating in a trifluoromethylphenyl moiety. This structure suggests potential utility in medicinal chemistry, particularly as a bioactive scaffold due to the presence of electron-rich heterocycles and the trifluoromethyl group, which often enhances metabolic stability and binding affinity. The compound’s modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined synthetic route and purity profile support reproducible research applications, particularly in targeting receptor or enzyme interactions where quinoline derivatives are of interest.
2-{2-(pyrrolidin-1-yl)quinolin-8-yloxy}-N-4-(trifluoromethyl)phenylacetamide structure
921884-69-7 structure
Product name:2-{2-(pyrrolidin-1-yl)quinolin-8-yloxy}-N-4-(trifluoromethyl)phenylacetamide
CAS No:921884-69-7
MF:C22H20F3N3O2
Molecular Weight:415.408315658569
CID:6603514
PubChem ID:27555622

2-{2-(pyrrolidin-1-yl)quinolin-8-yloxy}-N-4-(trifluoromethyl)phenylacetamide 化学的及び物理的性質

名前と識別子

    • 2-{2-(pyrrolidin-1-yl)quinolin-8-yloxy}-N-4-(trifluoromethyl)phenylacetamide
    • Acetamide, 2-[[2-(1-pyrrolidinyl)-8-quinolinyl]oxy]-N-[4-(trifluoromethyl)phenyl]-
    • AKOS001994771
    • 2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide
    • 2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide
    • F2255-0121
    • 2-(2-pyrrolidin-1-ylquinolin-8-yl)oxy-N-[4-(trifluoromethyl)phenyl]acetamide
    • 921884-69-7
    • インチ: 1S/C22H20F3N3O2/c23-22(24,25)16-7-9-17(10-8-16)26-20(29)14-30-18-5-3-4-15-6-11-19(27-21(15)18)28-12-1-2-13-28/h3-11H,1-2,12-14H2,(H,26,29)
    • InChIKey: XZJJFQQYIQTDFG-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C(F)(F)F)C=C1)(=O)COC1=C2C(=CC=C1)C=CC(N1CCCC1)=N2

計算された属性

  • 精确分子量: 415.15076138g/mol
  • 同位素质量: 415.15076138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 575
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.5Ų
  • XLogP3: 4.9

じっけんとくせい

  • 密度みつど: 1.356±0.06 g/cm3(Predicted)
  • Boiling Point: 616.8±55.0 °C(Predicted)
  • 酸度系数(pKa): 12.29±0.70(Predicted)

2-{2-(pyrrolidin-1-yl)quinolin-8-yloxy}-N-4-(trifluoromethyl)phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2255-0121-4mg
2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide
921884-69-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2255-0121-5μmol
2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide
921884-69-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2255-0121-2mg
2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide
921884-69-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2255-0121-1mg
2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide
921884-69-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2255-0121-3mg
2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide
921884-69-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2255-0121-2μmol
2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide
921884-69-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2255-0121-5mg
2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide
921884-69-7 90%+
5mg
$69.0 2023-05-16

2-{2-(pyrrolidin-1-yl)quinolin-8-yloxy}-N-4-(trifluoromethyl)phenylacetamide 関連文献

2-{2-(pyrrolidin-1-yl)quinolin-8-yloxy}-N-4-(trifluoromethyl)phenylacetamideに関する追加情報

2-{2-(Pyrrolidin-1-yl)Quinolin-8-yloxy}-N-4-(Trifluoromethyl)Phenylacetamide

The compound 921884-69-7, also known as 2-{2-(pyrrolidin-1-yl)quinolin-8-yloxy}-N-4-(trifluoromethyl)phenylacetamide, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound is characterized by its complex structure, which includes a quinoline ring system, a pyrrolidine substituent, and a trifluoromethyl group. These structural features contribute to its unique chemical properties and functional versatility.

Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the pyrrolidin-1-yl group in this compound enhances its bioavailability and stability, making it a promising candidate for therapeutic applications. Additionally, the trifluoromethyl phenyl moiety imparts electronic and steric effects that can modulate the compound's interaction with biological targets.

One of the most intriguing aspects of this compound is its ability to act as a bioisostere in medicinal chemistry. By replacing certain functional groups with structurally similar alternatives, researchers can optimize pharmacokinetic properties without significantly altering the compound's intended activity. This property has been extensively explored in recent research, particularly in the context of improving drug delivery systems.

The synthesis of 921884-69-7 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the quinoline ring system, the introduction of the pyrrolidine substituent, and the attachment of the trifluoromethyl group. These steps require precise control over reaction conditions to ensure high yields and product purity.

In terms of applications, this compound has shown potential in targeted drug delivery systems. Its ability to interact with specific biological receptors makes it an ideal candidate for designing drugs that can selectively bind to disease-related proteins. Recent experiments have demonstrated its efficacy in inhibiting certain enzymes associated with neurodegenerative diseases, suggesting its role in developing novel therapeutics.

Moreover, the trifluoromethyl phenyl group in this compound contributes to its lipophilicity, which is crucial for crossing biological membranes. This property has been leveraged in designing drugs that can effectively penetrate cellular barriers, enhancing their therapeutic efficacy. Recent advancements in fluorine chemistry have further expanded the potential applications of such compounds in medicinal research.

The study of 921884-69-7 has also shed light on the importance of stereochemistry in drug design. The spatial arrangement of substituents on the quinoline ring plays a critical role in determining the compound's biological activity. Researchers have employed computational methods to model these interactions, providing valuable insights into optimizing drug candidates.

In conclusion, 2-{2-(pyrrolidin-1-yl)quinolin-8-yloxy}-N-4-(trifluoromethyl)phenylacetamide represents a cutting-edge advancement in organic chemistry with broad implications for drug discovery and materials science. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop innovative solutions in these fields.

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